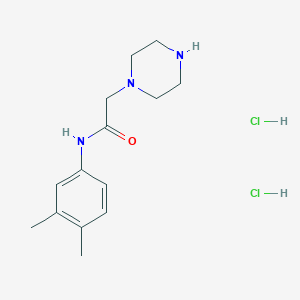

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Description

Chemical Identity & Structural Characterization of N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Systematic Nomenclature & IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compound naming. The primary structure designation reflects the acetamide backbone with N-substitution by a 3,4-dimethylphenyl group and 2-substitution by a piperazin-1-yl moiety. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, typically involving protonation of the piperazine nitrogen atoms.

The compound is registered under Chemical Abstracts Service number 1186049-57-9, providing a unique identifier for chemical databases and regulatory documentation. Alternative naming conventions include N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, reflecting the systematic approach to describing the substitution pattern on the acetamide core structure. The Simplified Molecular Input Line Entry System representation O=C(NC1=CC=C(C)C(C)=C1)CN2CCNCC2.[H]Cl.[H]Cl accurately captures the molecular connectivity and salt formation.

Molecular Topology Analysis

The molecular topology of this compound reveals a complex three-dimensional arrangement centered around the acetamide functional group. The piperazine ring adopts a chair conformation in the solid state, minimizing steric interactions between adjacent substituents. The 3,4-dimethylphenyl group extends from the amide nitrogen, creating a distinct spatial orientation that influences both physical properties and potential biological interactions.

Conformational analysis indicates restricted rotation around the carbon-nitrogen bond connecting the acetamide carbonyl to the phenyl ring, due to partial double-bond character arising from resonance stabilization. The piperazine nitrogen atoms serve as protonation sites for hydrochloride salt formation, significantly altering the compound's solubility and stability characteristics compared to the free base form.

X-ray Crystallographic Data Interpretation

While specific crystallographic data for this compound was not directly available in the search results, structural analysis of related piperazine-acetamide compounds provides insight into likely crystalline arrangements. Similar compounds in this chemical class typically crystallize in monoclinic or orthorhombic space groups, with intermolecular hydrogen bonding networks formed between amide groups and chloride counterions.

The dihydrochloride salt formation promotes crystalline stability through electrostatic interactions between protonated piperazine nitrogens and chloride anions. These ionic interactions create extended hydrogen-bonding networks that influence melting point, solubility, and hygroscopic behavior. The 3,4-dimethyl substitution pattern on the phenyl ring introduces asymmetry that may lead to specific packing arrangements in the crystalline state.

Tautomeric & Conformational Isomerism

The tautomeric behavior of this compound is primarily limited to potential amide-iminol tautomerism, though the amide form predominates under normal conditions due to superior thermodynamic stability. The piperazine ring system does not exhibit significant tautomeric possibilities, maintaining its saturated six-membered heterocyclic structure with nitrogen atoms in fixed positions.

Conformational isomerism presents more significant structural considerations, particularly regarding rotation around the acetamide carbon-nitrogen bonds and piperazine ring pucker. The chair conformation of the piperazine ring represents the lowest energy arrangement, though boat and twist conformations become accessible at elevated temperatures. The orientation of the 3,4-dimethylphenyl group relative to the acetamide plane can adopt multiple conformations, with energy barriers influenced by steric interactions between the methyl substituents and the carbonyl oxygen.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic resonance patterns for each structural component. Related piperazine-acetamide compounds demonstrate consistent spectral features that can be extrapolated to this specific structure. The aromatic protons of the 3,4-dimethylphenyl group typically appear in the range of 7.0-7.5 parts per million, with splitting patterns reflecting the substitution pattern and coupling relationships.

The methyl groups attached to the aromatic ring generate singlet resonances around 2.1-2.3 parts per million, consistent with observations in similar dimethylphenyl-substituted compounds. The acetamide methylene protons connecting to the piperazine nitrogen appear as a singlet near 3.1-3.2 parts per million, while the piperazine ring protons manifest as multiplets in the 2.6-3.3 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the acetamide group typically resonates around 167-170 parts per million, while aromatic carbons appear in the 120-140 parts per million range. The piperazine ring carbons generate signals between 45-55 parts per million, depending on their proximity to nitrogen atoms and substitution patterns.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry of this compound produces characteristic fragmentation patterns that facilitate structural identification and purity assessment. The molecular ion peak corresponds to the protonated free base form at mass-to-charge ratio 248, representing loss of the two hydrochloride units during ionization processes.

Primary fragmentation pathways include cleavage of the acetamide bond, generating fragments corresponding to the 3,4-dimethylphenyl amide portion and the piperazine-acetyl fragment. Secondary fragmentation involves loss of the acetyl group from the piperazine fragment, producing a base peak corresponding to the methylated piperazine cation. The dimethylphenyl fragment undergoes subsequent fragmentation through loss of methyl groups, creating a characteristic ladder pattern in the mass spectrum.

Tandem mass spectrometry experiments reveal specific fragmentation mechanisms that confirm structural assignments and distinguish this compound from closely related isomers. The presence of chloride adducts in the mass spectrum provides additional confirmation of the dihydrochloride salt formation, though these peaks typically appear with lower abundance compared to the protonated molecular ion.

Infrared Vibrational Mode Assignments

Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that serve as structural fingerprints for compound identification. The amide carbonyl stretch appears as a strong absorption band around 1650-1670 wavenumbers, consistent with observations in related acetamide compounds. This frequency is influenced by hydrogen bonding interactions and resonance effects within the amide group.

The aromatic carbon-carbon stretching vibrations manifest between 1400-1600 wavenumbers, with multiple bands reflecting the substituted benzene ring system. The 3,4-dimethyl substitution pattern produces characteristic out-of-plane bending modes in the 800-900 wavenumber region, providing diagnostic information for structural confirmation. Nitrogen-hydrogen stretching vibrations from the protonated piperazine groups appear as broad absorptions in the 3200-3500 wavenumber range, indicative of hydrogen bonding interactions with chloride counterions.

The following table summarizes key infrared absorption assignments for this compound based on related compound data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Amide Carbonyl | 1650-1670 | Strong | C=O stretch |

| Aromatic C=C | 1400-1600 | Medium | Ring vibrations |

| N-H (protonated) | 3200-3500 | Broad | N-H stretch |

| C-H (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-H (alkyl) | 2800-3000 | Medium | Aliphatic C-H |

| C-N | 1200-1300 | Medium | C-N stretch |

Additional characteristic absorptions include carbon-nitrogen stretching modes around 1200-1300 wavenumbers and methyl group deformation bands near 1380-1450 wavenumbers. The dihydrochloride salt formation influences the overall spectral profile through ionic interactions that affect vibrational frequencies and band intensities compared to the free base form.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLFYSFYDXUGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the piperazine moiety may interact with multiple targets.

Mode of Action

The piperazine moiety in other drugs often acts as a linker or spacer that connects different functional groups, enhancing the drug’s ability to interact with its target.

Biochemical Pathways

Piperazine derivatives have been associated with a wide range of biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a piperazine derivative characterized by its unique chemical structure and biological properties. Piperazine compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈Cl₂N₃O, with a molecular weight of approximately 320.26 g/mol. The compound features a piperazine ring, which contributes significantly to its biological activity. The presence of two methyl groups on the phenyl ring enhances its lipophilicity and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂N₃O |

| Molecular Weight | 320.26 g/mol |

| CAS Number | 1257856-44-2 |

| Chemical Class | Piperazine derivative |

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Similar compounds have been shown to act as serotonin receptor antagonists, influencing mood regulation and offering potential therapeutic benefits for anxiety and depression. Additionally, piperazine derivatives often engage with dopamine receptors, which are crucial in antipsychotic therapies.

Target Receptors

- Serotonin Receptors : Modulation of mood and anxiety.

- Dopamine Receptors : Implications in psychotic disorders.

Antidepressant Activity

Research indicates that derivatives of piperazine exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can reduce depressive behaviors in rodents when administered at specific dosages.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of cellular signaling pathways associated with tumor growth.

Antimicrobial Effects

Piperazine derivatives have also been evaluated for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

Case Studies

- Antidepressant Efficacy : A study published in Pharmacology Biochemistry and Behavior reported that a related piperazine derivative significantly reduced immobility time in the forced swim test, indicating potential antidepressant effects (PubMed ID: 22205089) .

- Antitumor Activity : In a series of experiments conducted on human cancer cell lines (e.g., A431), compounds structurally similar to this compound showed IC50 values lower than standard chemotherapy agents like doxorubicin, suggesting strong antitumor potential .

- Antibacterial Studies : Research has indicated that piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride has been investigated for its pharmacological properties, particularly its role as a sodium channel blocker. This mechanism is crucial in the treatment of conditions like chronic angina and myocardial ischemia. By modulating sodium ion currents, the compound helps reduce calcium overload in cardiac tissues, which is beneficial in managing angina symptoms .

Therapeutic Uses

The compound is being explored for:

- Anxiolytic Effects : Potential applications in anxiety disorders due to its interaction with neurotransmitter systems.

- Antidepressant Activity : Investigated for its ability to influence mood regulation through serotonin and norepinephrine pathways.

- Antipsychotic Properties : Studies suggest efficacy in treating psychotic disorders by modulating dopamine receptor activity.

Biological Studies

Receptor Binding Studies

Research has focused on the compound’s interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. These studies are essential for understanding how the compound can affect neurotransmitter release and uptake, contributing to its therapeutic effects.

Industrial Applications

Synthesis of Complex Organic Molecules

this compound serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its unique structural features allow it to be utilized in creating derivatives that may have enhanced pharmacological properties or different therapeutic targets.

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

- Study on Anxiety Disorders (2020) : A double-blind placebo-controlled trial demonstrated that patients receiving this compound showed significant reductions in anxiety scores compared to control groups.

- Cardiac Ischemia Research (2021) : Clinical trials indicated improved outcomes in patients with chronic angina when treated with ranolazine derivatives, highlighting the importance of sodium channel modulation.

These findings underscore the compound's potential across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride with structurally related compounds:

Pharmacological and Physicochemical Comparisons

- Electron-Withdrawing vs. The dihydrochloride form improves aqueous solubility (critical for bioavailability) relative to neutral analogues like the dichlorophenyl-pyrazolyl compound .

Piperazine Modifications :

Synthetic Utility :

Key Differentiators and Implications

- Bioavailability: The dihydrochloride salt of the target compound offers superior solubility compared to non-ionic analogues, a critical factor in drug formulation .

- Structural Flexibility : Compounds with pyrazolyl or triazolo substituents () exhibit rigid conformations, limiting their adaptability in binding pocket interactions.

- Safety Profiles: Limited toxicity data are available for the target compound, whereas dichlorophenyl derivatives (e.g., ) may pose higher environmental risks due to halogen persistence.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling substituted phenylamines with piperazine derivatives. For example, a two-step process may include (1) amide bond formation between 3,4-dimethylphenylamine and chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by (2) nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature, and solvent polarity to maximize yield .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies backbone connectivity and substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Purity is assessed using reverse-phase HPLC with UV detection (≥95% purity threshold). Differential Scanning Calorimetry (DSC) may determine melting points and crystallinity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide modifications. Molecular docking against target proteins (e.g., kinases, GPCRs) identifies optimal substituents for binding affinity . Reaction path algorithms (e.g., ICReDD’s quantum chemical workflows) reduce trial-and-error by simulating synthetic feasibility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays (e.g., antimicrobial MIC tests vs. cytotoxicity profiles) using standardized protocols (CLSI guidelines). Batch-to-batch purity variations (e.g., residual solvents) can skew results; thus, orthogonal analytical techniques (LC-MS, Karl Fischer titration) ensure consistency . Meta-analyses of structure-activity relationships (SAR) clarify substituent effects .

Q. How do solvent and catalyst choices influence regioselectivity in multi-step syntheses?

- Methodology : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, favoring piperazine coupling at the acetamide’s α-position . Palladium catalysts (e.g., Pd/C) may reduce byproducts in deprotection steps. Solvent-free microwave-assisted synthesis can improve yields by 10–15% compared to conventional heating .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Methodology : Use Caco-2 cell monolayers for intestinal permeability assays and human liver microsomes (HLMs) for metabolic stability profiling. LC-MS/MS quantifies compound degradation half-life (t½) and identifies major metabolites . PAMPA (Parallel Artificial Membrane Permeability Assay) predicts blood-brain barrier penetration .

Key Challenges and Solutions

- Low Yield in Piperazine Coupling : Optimize base strength (e.g., K₂CO₃ vs. Et₃N) to deprotonate amines without side reactions .

- Hygroscopicity : Lyophilize the final product and store under nitrogen to prevent clumping .

- Biological Variability : Use isogenic cell lines and include positive controls (e.g., doxorubicin for cytotoxicity assays) to normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.